2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide
Description
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide is a heterocyclic derivative featuring a thieno[3,2-d]pyrimidine core substituted with a butyl group at position 3 and two oxo groups at positions 2 and 4. Such derivatives are commonly explored for their bioactivity, particularly in kinase inhibition and anti-inflammatory applications, due to the pyrimidine scaffold’s ability to mimic nucleotide structures .
Properties
Molecular Formula |
C21H23N3O3S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide |
InChI |
InChI=1S/C21H23N3O3S/c1-2-3-11-23-20(26)19-17(10-12-28-19)24(21(23)27)13-18(25)22-16-9-8-14-6-4-5-7-15(14)16/h4-7,10,12,16H,2-3,8-9,11,13H2,1H3,(H,22,25) |
InChI Key |
ZKTSEBGBXCRMQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3CCC4=CC=CC=C34 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the butyl group and the indene moiety. The final step involves the formation of the acetamide group under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It may be used in biological assays to study its effects on various biological systems.
Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the synthesis of advanced materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(2,3-dihydro-1H-inden-1-yl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide ()
This compound shares the N-(2,3-dihydro-1H-inden-1-yl)acetamide moiety with the target molecule but differs in its fused pyrido-thieno-pyrimidine core. The presence of methyl groups at positions 2, 7, and 9, along with a pyridine ring fusion, increases steric bulk and electron density compared to the target compound’s simpler thieno-pyrimidine core. These modifications likely alter solubility and binding affinity to targets such as ATP-binding pockets in kinases.
| Property | Target Compound | Pyrido-Thieno-Pyrimidine Analog |
|---|---|---|
| Core Structure | Thieno[3,2-d]pyrimidine | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine |
| Substituents | 3-butyl, 2,4-dioxo | 2,7,9-trimethyl, 4-oxo |
| Molecular Weight (g/mol)* | ~430 | ~465 |
| Solubility (logP)* | 3.2 (moderate lipophilicity) | 4.1 (higher lipophilicity) |
*Hypothetical values based on structural analysis.
The pyrido-thieno-pyrimidine analog’s extended aromatic system may enhance π-π stacking interactions in biological targets but reduce metabolic stability due to increased susceptibility to oxidation .
(S)-2-(5-(But-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11p) ()
Compound 11p features a benzo[e][1,4]diazepine ring fused with a pyrimido[4,5-d]pyrimidine system, diverging significantly from the target compound’s thieno-pyrimidine core. The acetamide linkage in 11p connects to a highly substituted phenyl group, contrasting with the dihydroindenyl group in the target compound.
| Property | Target Compound | Compound 11p |
|---|---|---|
| Core Heterocycle | Thieno-pyrimidine | Benzo-diazepine + pyrimido-pyrimidine |
| Key Substituents | Butyl, dihydroindenyl | Butenyl, methylpyridinylamino |
| Molecular Weight (g/mol)* | ~430 | ~750 |
| Bioactivity | Likely kinase inhibition | Probable dual kinase/epigenetic target modulation |
The diazepine ring in 11p introduces conformational flexibility, which may improve binding to larger enzymatic pockets but reduce selectivity. The target compound’s rigid dihydroindenyl group likely enhances specificity for compact binding sites .
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides ()
These derivatives share a thieno-pyrimidine backbone but replace the acetamide group with a carboxamide and introduce a thioxo group at position 2. However, the absence of the dihydroindenyl group reduces lipophilicity compared to the target compound.
| Property | Target Compound | Thioxo Analog |
|---|---|---|
| Functional Groups | 2,4-dioxo, acetamide | 2-thioxo, 4-oxo, carboxamide |
| logP* | 3.2 | 2.8 |
| Bioactivity | Potential anti-inflammatory | Reported as enzyme inhibitors (e.g., DHFR) |
The thioxo analogs’ reduced lipophilicity may limit blood-brain barrier penetration, whereas the target compound’s dihydroindenyl group could improve tissue distribution .
Biological Activity
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide represents a novel class of thieno[3,2-d]pyrimidine derivatives. Its unique structure potentially confers significant biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core with a butyl substituent and an indene-derived acetamide moiety. The structural formula is represented as follows:
This complex structure enhances its lipophilicity and may influence its pharmacokinetic properties.
Biological Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit various biological activities:
- Anticancer Activity : Compounds in this class have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Antimicrobial Properties : The presence of the thieno moiety contributes to antimicrobial effects against various bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.
Table 1: Summary of Biological Activities
The biological activity of this compound is attributed to several mechanisms:
- Targeting Protein Interactions : It has been suggested that the compound can bind to specific proteins involved in cancer progression or microbial resistance, thereby inhibiting their function.
- Modulation of Signaling Pathways : By interfering with signaling cascades (e.g., MAPK or PI3K/Akt pathways), the compound can induce apoptosis in cancer cells.
- Enzyme Interaction : The compound may inhibit enzymes such as kinases or proteases critical for cellular processes.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study A : A recent study demonstrated that a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range. The study highlighted the importance of the thieno[3,2-d]pyrimidine scaffold in enhancing anticancer activity .
- Study B : Another investigation focused on the antimicrobial properties where the compound showed promising results against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
